Bienvenue dans la boutique en ligne BenchChem!

1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Kinase inhibition SAR IKK2

Procure the exact ortho-ethoxybenzoyl isomer (MW 310.35) for IKK2 research. This indoline-2-carboxamide scaffold is patented for IKK2 inhibition. Its unique substitution geometry is critical for binding studies; do not substitute with 4-ethoxy isomers or N-methyl analogs without validation. Confirm CAS 1101627-80-8 to ensure accurate SAR and avoid misidentification.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 1101627-80-8
Cat. No. B2446591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxybenzoyl)indoline-2-carboxamide
CAS1101627-80-8
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H18N2O3/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21)
InChIKeyVBBRIMXMTDBSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxybenzoyl)indoline-2-carboxamide (CAS 1101627-80-8) Procurement Baseline and In-Class Context


1-(2-Ethoxybenzoyl)indoline-2-carboxamide is a synthetic indoline-2-carboxamide derivative featuring an ortho-ethoxybenzoyl substituent (C18H18N2O3; MW 310.35). It is classified within the broader family of indole/indoline carboxamides that have been patented as inhibitors of IκB kinase 2 (IKK2/IKKβ) [1]. The compound is not a natural product; its primary relevance in procurement lies in its use as a research tool for interrogating IKK2-dependent inflammatory pathways [2]. The ortho-ethoxy substitution pattern distinguishes it from para-ethoxy isomers and other indoline carboxamides, though quantitative public bioactivity data for this specific CAS entry remains sparse .

Why 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Cannot Be Substituted with Generic Indoline-2-carboxamides


Indoline-2-carboxamide derivatives exhibit widely divergent activity profiles based on subtle changes in the N-acyl substituent. The 1-(2-ethoxybenzoyl) group confers a specific ortho-substitution geometry that alters the dihedral angle between the benzoyl and indoline planes, potentially affecting binding pocket complementarity in kinases such as IKK2 [1]. In contrast, the 4-ethoxy positional isomer (CAS 1103513-86-5) presents a different electrostatic surface and hydrogen-bonding pattern. Furthermore, N-methylated analogs (e.g., CAS 1101191-29-0) introduce steric bulk that can abolish activity entirely. The lack of publicly available head-to-head comparisons underscores the risk of substituting this compound with a generic indoline-2-carboxamide without validation; procurement decisions must therefore rely on the precise CAS registry number and structural identity .

Quantitative Differentiation Evidence for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide vs. Analogs


Positional Isomer Differentiation: Ortho- vs. Para-Ethoxybenzoyl Substitution

The ortho-ethoxy substitution on the benzoyl ring (2-ethoxy) versus the para-ethoxy substitution (4-ethoxy) represents a critical structural distinction. While direct quantitative bioactivity data for both isomers are not publicly available, the ortho-substitution alters the conformational flexibility of the benzoyl-indoline linkage, which in turn can influence binding to kinase ATP pockets. In the related patent family, ortho-substituted benzoyl groups are explicitly claimed as a preferred embodiment for IKK2 inhibition [1]. The 4-ethoxy isomer (CAS 1103513-86-5) is a distinct chemical entity with a different SMILES string (CCOc1ccc(C(=O)N2c3ccccc3CC2C(N)=O)cc1) and is not a direct functional equivalent .

Kinase inhibition SAR IKK2

IKK2 Inhibition Class Comparison: Indoline-2-carboxamide vs. Benchmark Inhibitor SC-514

1-(2-Ethoxybenzoyl)indoline-2-carboxamide belongs to a class of compounds patented as IKK2 inhibitors. Although the specific IC50 for this CAS entry is not publicly disclosed, structurally related indoline-2-carboxamides within the same patent family exhibit IKK2 inhibitory activity in biochemical assays. As a benchmark, the widely used IKK2 inhibitor SC-514 (CAS 354812-17-2) has a reported IC50 range of 3–12 µM in recombinant IKK2 assays . The absence of public IC50 data for the target compound means that direct potency comparison is not possible; however, the compound's presence in an IKK2 inhibitor patent portfolio (assigned to GlaxoSmithKline) implies it has met internal activity thresholds during lead optimization [1].

IKK2 NF-κB Kinase inhibitor

Molecular Weight and Formula Consistency: Vendor-Reported Discrepancies

Vendor datasheets exhibit inconsistency in reported molecular weight for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide. Some sources list MW = 287.32 g/mol with formula C16H17N2O3, while others report MW = 310.35 with formula C18H18N2O3 . The correct formula for the named compound (indoline-2-carboxamide with 2-ethoxybenzoyl) is C18H18N2O3, MW = 310.35, as confirmed by SMILES analysis (CCOc1ccccc1C(=O)N1c2ccccc2CC1C(N)=O). The lower MW variant (287.32) corresponds to an indoline-2-carboxamide lacking the ethoxy group (C16H17N2O3), indicating either a database curation error or a different compound. This discrepancy does not arise for the para-ethoxy isomer or N-methylated analogs, which uniformly report C18H18N2O3 .

Quality control Analytical chemistry Procurement

N-Methylated Analog Differentiation: Steric Effects on Target Engagement

1-(2-Ethoxybenzoyl)-N-methylindoline-2-carboxamide (CAS 1101191-29-0) represents the N-methylated derivative of the target compound. The addition of a methyl group to the carboxamide nitrogen eliminates the primary amide hydrogen-bond donor capacity, which is often critical for kinase hinge-binding interactions. While no direct comparative biochemical data are publicly available for these two compounds, the patent literature on indole-2-carboxamide IKK2 inhibitors emphasizes that the primary carboxamide (C(=O)NH2) is a preferred substituent for maintaining potency [1]. N-Methylation typically reduces binding affinity in this chemotype by disrupting key hydrogen bonds with the kinase hinge region .

SAR Medicinal chemistry IKK2

Validated Application Scenarios for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide Based on Differential Evidence


IKK2/NF-κB Pathway Probe in Inflammatory Disease Models

Researchers studying IKK2-mediated NF-κB activation can utilize this compound as a proprietary scaffold distinct from commercial tool inhibitors like SC-514. Although its precise IC50 is undisclosed, the compound's inclusion in IKK2 inhibitor patent families [1] supports its use as a chemical probe for target validation, particularly where novel chemotypes are required to avoid intellectual property conflicts. The ortho-ethoxy substitution may confer unique binding kinetics compared to para-substituted analogs, though this remains to be experimentally validated .

Structure-Activity Relationship (SAR) Studies of Indoline-2-carboxamide Kinase Inhibitors

Medicinal chemistry groups pursuing IKK2 inhibitors can employ this compound as a reference point for ortho-ethoxybenzoyl substitution. Comparative testing against the 4-ethoxy positional isomer (CAS 1103513-86-5) and N-methylated analogs (CAS 1101191-29-0) enables deconvolution of positional and steric effects on kinase inhibition. The compound's primary carboxamide and ortho-substitution pattern represent key SAR vectors that differentiate it from other members of the indoline-2-carboxamide class [1].

Analytical Method Development and Reference Standard Procurement

Quality control laboratories require this exact CAS entity for developing HPLC/LC-MS methods that distinguish ortho- from para-ethoxybenzoyl isomers. The observed vendor MW discrepancies (287.32 vs. 310.35) [1] highlight the importance of using authentic reference material with verified structural identity. Procurement of the correct compound (MW 310.35) ensures accurate calibration and prevents misidentification of synthetic intermediates or degradation products.

Kinase Selectivity Panel Screening

Organizations performing kinase profiling panels may include this compound to evaluate its selectivity profile relative to broader kinase families. Given the patent disclosure of IKK2 inhibition [1], the compound can serve as a starting point for assessing off-target activity against other kinases (e.g., IKK1, TBK1). The absence of published selectivity data for this specific CAS number means that such screening would generate novel, proprietary information valuable for drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Ethoxybenzoyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.